molecular formula C11H16N2OS B1462737 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 1153132-01-4

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B1462737
M. Wt: 224.32 g/mol
InChI Key: HYPZPZYUZZEWIZ-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, also known as 1-APTE, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Characterization

  • New Schiff Base Derivatives with Thiophene : Schiff base derivatives involving thiophene groups, similar in structure to the compound of interest, have been synthesized and characterized using FTIR and NMR spectroscopy. These compounds were evaluated for their antibacterial and antifungal properties, showing high activity against certain bacteria and fungi, suggesting potential for drug development studies (Süleymanoğlu et al., 2020).

  • Metal-Free Synthesis of Polysubstituted Pyrroles : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, including those with thiophene units, has been developed. This approach uses surfactants in water, offering a green chemistry perspective to the synthesis of complex organic molecules (Kumar et al., 2017).

  • Biological Activities of Chalcone Derivatives : Novel chalcone derivatives incorporating thiophene and showing antioxidant and antimicrobial activities have been synthesized. These activities suggest their potential as therapeutic agents, highlighting the versatility of thiophene-containing compounds in medicinal chemistry (Gopi et al., 2016).

Biological Activities and Applications

  • Antimicrobial and Antioxidant Properties : The synthesized Schiff base derivatives with thiophene have demonstrated high antibacterial activities against specific pathogens. These findings underscore the potential of thiophene derivatives in developing alternative antimicrobial agents (Süleymanoğlu et al., 2020).

  • Development of Fluorescent Chemosensors : Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, related in structural complexity to the subject compound, have been identified as fluorescent chemosensors for Fe3+ ions and picric acid. These compounds exhibit 'turn off' mechanisms with nanomolar detection limits, showcasing the potential for environmental monitoring and safety applications (Shylaja et al., 2020).

  • Pesticidal Activities : Derivatives of thiophene have been investigated for their pesticidal activities against agricultural pests and pathogens. This research opens avenues for the development of new, effective, and environmentally friendly pesticides (Choi et al., 2015).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPZPZYUZZEWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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